molecular formula C19H19NO5 B291489 Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate

Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate

Cat. No. B291489
M. Wt: 341.4 g/mol
InChI Key: CBDKSXPNRNTBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI belongs to the class of isophthalates, which are aromatic dicarboxylic acids that have been extensively used in various applications, such as in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate involves the inhibition of PKC activity by binding to the enzyme's regulatory domain. This results in the inhibition of downstream signaling pathways that are regulated by PKC, leading to various cellular effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and physiological effects:
Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate has been shown to have various biochemical and physiological effects on cells and tissues. One of the main effects of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate is the inhibition of PKC activity, which has been shown to result in the inhibition of cell proliferation and the induction of apoptosis. Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate in lab experiments is its ability to selectively inhibit PKC activity, which allows for the study of the role of PKC in various biological processes. However, one of the limitations of using Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate in scientific research. One direction is the development of more selective PKC inhibitors that can target specific isoforms of PKC. Another direction is the use of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate in the study of other signaling pathways that are regulated by PKC, such as the MAPK/ERK pathway. Additionally, Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate can be used in the development of new therapies for various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate is a chemical compound that has been widely used in scientific research as a tool to study various biological processes and pathways. Its ability to selectively inhibit PKC activity has led to its use as a tool to study the role of PKC in various biological processes, such as cell proliferation, differentiation, and apoptosis. While there are limitations to its use, such as its potential toxicity, Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate remains an important tool in scientific research and has several future directions for its use.

Synthesis Methods

The synthesis of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate involves the reaction of 5-aminoisophthalic acid with 3-phenylpropanoyl chloride in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then treated with dimethyl sulfate to obtain the final compound, Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate.

Scientific Research Applications

Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate has been widely used in scientific research as a tool to study various biological processes and pathways. One of the main applications of Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate is in the study of protein kinase C (PKC), an enzyme that plays a crucial role in regulating cellular signaling pathways. Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate has been shown to inhibit PKC activity, which has led to its use as a tool to study the role of PKC in various biological processes, such as cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

dimethyl 5-(3-phenylpropanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C19H19NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,21)

InChI Key

CBDKSXPNRNTBIZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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